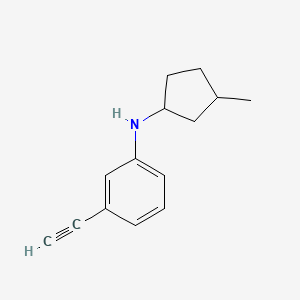
2-Methoxy-4-(tributylstannyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(tributylstannyl)pyrimidine is an organotin compound with the molecular formula C17H32N2OSn and a molecular weight of 399.16 g/mol . This compound is primarily used in organic synthesis, particularly in Stille coupling reactions, which are a type of cross-coupling reaction used to form carbon-carbon bonds .
Preparation Methods
The synthesis of 2-Methoxy-4-(tributylstannyl)pyrimidine typically involves the reaction of 2-methoxypyrimidine with tributyltin chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Chemical Reactions Analysis
2-Methoxy-4-(tributylstannyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in Stille coupling reactions, where it reacts with various halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo these reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include palladium catalysts, halides, and bases.
Scientific Research Applications
2-Methoxy-4-(tributylstannyl)pyrimidine has several applications in scientific research:
Biology and Medicine: This compound can be used as a precursor in the synthesis of biologically active molecules, such as inhibitors for specific enzymes or receptors.
Industry: In the pharmaceutical industry, it is used in the synthesis of complex drug molecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(tributylstannyl)pyrimidine in Stille coupling reactions involves the formation of a palladium complex with the organotin compound. This complex then undergoes transmetalation with a halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst used in the reaction .
Comparison with Similar Compounds
2-Methoxy-4-(tributylstannyl)pyrimidine can be compared with other similar organotin compounds, such as:
- 2-Methyl-4-(tributylstannyl)pyridine
- 3-Methoxy-2-(tributylstannyl)pyridine
- 6-Methoxy-3-(tributylstannyl)pyridine
- 2-Chloro-4-(tributylstannyl)pyridine
These compounds share similar structures and reactivity but differ in the substituents on the pyridine or pyrimidine ring. The uniqueness of this compound lies in its specific methoxy and tributylstannyl substituents, which influence its reactivity and applications in organic synthesis .
Properties
Molecular Formula |
C17H32N2OSn |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
tributyl-(2-methoxypyrimidin-4-yl)stannane |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
InChI Key |
QOXQMLGQDYKHDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




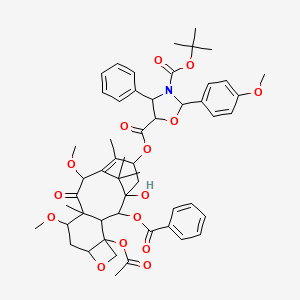

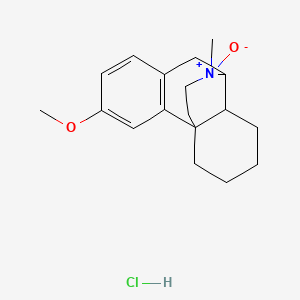
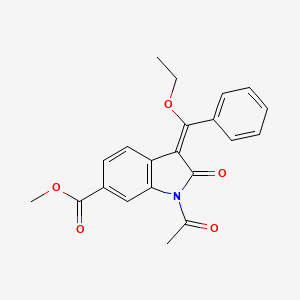
![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)
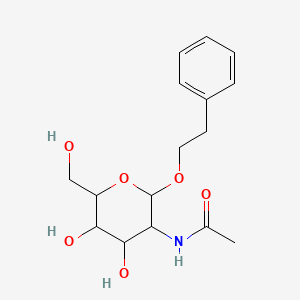
![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)
![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)
